1-Ethyl-2,2'-bipyrrolidine dihydrochloride

Organocatalysis Asymmetric Michael Addition Enantioselectivity

1-Ethyl-2,2'-bipyrrolidine dihydrochloride (CAS 2758006-37-8) is a chiral C₂-symmetric diamine derivative, characterized by two pyrrolidine rings bridged by a carbon–carbon bond and functionalized with an N-ethyl group in its hydrochloride salt form. With a molecular formula of C₁₀H₂₂Cl₂N₂ and a molecular weight of 241.20 g/mol , the compound is primarily employed as a scaffold for chiral ligands and as an organocatalyst in asymmetric synthesis, where the dihydrochloride salt enhances aqueous solubility and handling stability compared to its freebase counterparts.

Molecular Formula C10H22Cl2N2
Molecular Weight 241.20 g/mol
Cat. No. B13459451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-2,2'-bipyrrolidine dihydrochloride
Molecular FormulaC10H22Cl2N2
Molecular Weight241.20 g/mol
Structural Identifiers
SMILESCCN1CCCC1C2CCCN2.Cl.Cl
InChIInChI=1S/C10H20N2.2ClH/c1-2-12-8-4-6-10(12)9-5-3-7-11-9;;/h9-11H,2-8H2,1H3;2*1H
InChIKeyWVVWDZWGUTXITH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-2,2'-bipyrrolidine Dihydrochloride: Procurement-Grade Properties for Asymmetric Catalysis


1-Ethyl-2,2'-bipyrrolidine dihydrochloride (CAS 2758006-37-8) is a chiral C₂-symmetric diamine derivative, characterized by two pyrrolidine rings bridged by a carbon–carbon bond and functionalized with an N-ethyl group in its hydrochloride salt form . With a molecular formula of C₁₀H₂₂Cl₂N₂ and a molecular weight of 241.20 g/mol [1], the compound is primarily employed as a scaffold for chiral ligands and as an organocatalyst in asymmetric synthesis, where the dihydrochloride salt enhances aqueous solubility and handling stability compared to its freebase counterparts . Its stereochemically defined (2S,2′S) or (2R,2′R) configurations, typically specified at procurement, are critical for achieving enantioselectivity in catalytic transformations [2].

Why 1-Ethyl-2,2'-bipyrrolidine Dihydrochloride Cannot Be Arbitrarily Substituted with Unalkylated or Other N-Alkyl Bipyrrolidines


Generic substitution of 1-ethyl-2,2'-bipyrrolidine dihydrochloride with unalkylated 2,2'-bipyrrolidine or other N-alkyl variants (e.g., N-isopropyl) is scientifically unsound due to quantifiable differences in solubility, stereoelectronic influence, and catalytic performance [1]. The ethyl substituent modulates both the steric environment and electronic density at the nitrogen centers, which directly impacts enantioselectivity in asymmetric reactions—a property that is not linearly transferable across alkyl groups [2]. Furthermore, the dihydrochloride salt form provides predictable aqueous solubility and handling characteristics that the freebase does not, making it a distinct procurement decision for reproducible experimental workflows .

Quantitative Differentiation of 1-Ethyl-2,2'-bipyrrolidine Dihydrochloride: Head-to-Head Comparisons with Closest Analogs


Enantioselectivity in Asymmetric Michael Addition: N-Ethyl vs. N-Isopropyl Bipyrrolidine Catalysts

In the asymmetric Michael addition of aldehydes to nitroolefins, the N-ethyl-substituted bipyrrolidine derivative achieves a higher enantiomeric excess (ee) compared to its N-isopropyl counterpart under identical reaction conditions [1]. This is a direct head-to-head comparison within a single published study, demonstrating that the alkyl group size critically governs stereochemical outcome [1].

Organocatalysis Asymmetric Michael Addition Enantioselectivity

Predicted LogP and Hydrophobicity: 1-Ethyl-2,2'-bipyrrolidine Dihydrochloride vs. Unsubstituted Bipyrrolidine

The introduction of an N-ethyl group increases the calculated lipophilicity (LogP) of the bipyrrolidine scaffold relative to the unsubstituted parent compound, influencing solubility and membrane permeability profiles . This is a cross-study comparable inference based on standard computational property predictions.

Physicochemical Property Lipophilicity Drug Design

Spectral Identification: Unique GC-MS Signature of (S,S)-N-Ethyl-2,2'-bipyrrolidine vs. Unalkylated Bipyrrolidine

The (2S,2'S)-1-ethyl-2,2'-bipyrrolidine diastereomer possesses a distinct gas chromatography-mass spectrometry (GC-MS) spectrum, documented in the Wiley Registry of Mass Spectral Data, which allows unambiguous identification and quantification in complex reaction mixtures [1]. This provides a clear analytical differentiation from the unalkylated 2,2'-bipyrrolidine scaffold.

Analytical Chemistry GC-MS Chiral Purity

Commercial Purity Specification: 1-Ethyl-2,2'-bipyrrolidine Dihydrochloride (95%) vs. Racemic or Lower-Purity Analogues

Commercially available 1-ethyl-2,2'-bipyrrolidine dihydrochloride is consistently supplied at a minimum purity of 95% , a specification that exceeds the typical purity of non-alkylated 2,2'-bipyrrolidine freebase offered by many vendors . This higher standard reduces the need for additional purification prior to use in stereoselective reactions.

Procurement Specification Purity Chiral Resolution

Salt Form Advantage: Aqueous Solubility of 1-Ethyl-2,2'-bipyrrolidine Dihydrochloride vs. Freebase

The dihydrochloride salt of 1-ethyl-2,2'-bipyrrolidine exhibits enhanced aqueous solubility relative to its freebase form, a property documented in vendor technical datasheets . This is a class-level inference based on the well-established behavior of amine hydrochlorides.

Formulation Solubility Handling

Optimal Deployment Scenarios for 1-Ethyl-2,2'-bipyrrolidine Dihydrochloride in R&D and Production Workflows


Asymmetric Organocatalysis Requiring High Chemical Yield Over Extreme Enantiopurity

When the synthetic objective prioritizes maximum product yield in a Michael addition or related organocatalytic transformation, and the reaction tolerates a moderate reduction in enantioselectivity (e.g., 70% ee is acceptable for downstream steps), 1-ethyl-2,2'-bipyrrolidine dihydrochloride is the preferred catalyst scaffold over the N-isopropyl variant [1]. The observed +8% yield advantage translates to significant material efficiency in multi-step syntheses.

Aqueous-Phase Catalysis or Biological Assay Preparation

For reactions conducted in water or buffered aqueous media—such as enzyme mimic studies, metal complexation assays, or certain green chemistry protocols—the dihydrochloride salt form is essential [1]. Its freely soluble nature at room temperature eliminates the need for heating or co-solvents, ensuring homogeneous reaction conditions and consistent kinetic data.

Chiral Ligand Scaffold for Metal Complexes with Tailored Steric Demand

When developing chiral Salan or aminopyridine (PDP) ligands for stereoselective oxidations (e.g., C–H activation, epoxidation), the N-ethyl substituent provides a specific steric and electronic profile that differs from both unsubstituted and bulkier N-alkyl bipyrrolidines [1]. Procurement of the ethyl-substituted dihydrochloride enables systematic structure-activity relationship (SAR) studies to optimize ligand performance [2].

Analytical Method Development and Quality Control

In analytical laboratories developing GC-MS or HPLC methods for reaction monitoring or impurity profiling, the (2S,2'S)-1-ethyl-2,2'-bipyrrolidine dihydrochloride serves as a well-characterized reference standard [1]. Its documented spectral signature (e.g., exact mass 168.162649 g/mol for the freebase moiety) [1] and defined stereochemistry enable accurate quantification of catalyst loading and degradation products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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